molecular formula C23H27NO3 B192819 5-O-Desmethyl Donepezil CAS No. 120013-57-2

5-O-Desmethyl Donepezil

Cat. No. B192819
M. Wt: 365.5 g/mol
InChI Key: DSMISVLYMKJMLP-UHFFFAOYSA-N
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Description

5-O-Desmethyl Donepezil is a derivative of Donepezil . Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase . It is used in the treatment of dementia of the Alzheimer’s type . 5-O-Desmethyl Donepezil is a metabolite of Donepezil .


Synthesis Analysis

The synthesis of 5-O-Desmethyl Donepezil involves biotransformation studies with fungi . An HPLC method for the enantioselective determination of Donepezil, 5-O-Desmethyl Donepezil, and 6-O-Desmethyl Donepezil in Czapek culture medium has been described .


Molecular Structure Analysis

The molecular formula of 5-O-Desmethyl Donepezil is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .


Chemical Reactions Analysis

Donepezil undergoes O-demethylation, N-dealkylation, and N-oxidation as the main reactions involved in its biotransformation . The predominant formation of the metabolite 5-O-Desmethyl Donepezil has been observed in biotransformation studies with fungi .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-O-Desmethyl Donepezil include a density of 1.2±0.1 g/cm3, boiling point of 545.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and flash point of 283.6±30.1 °C .

Scientific Research Applications

Alzheimer's Disease and Cognitive Function

Donepezil, also recognized by its developmental code E2020, is prominently studied for its application in Alzheimer's disease. It functions as a reversible, noncompetitive inhibitor of the enzyme acetylcholinesterase, primarily impacting the neurotransmitter acetylcholine. This enzyme inhibition is beneficial in managing symptoms of mild to moderate Alzheimer's disease, as seen in multiple trials where Donepezil significantly improved cognitive functions and global clinical function. Notably, improvements were marked from as early as three weeks into the treatment. The medication also shows potential in delaying the symptomatic progression of Alzheimer's disease over both short (up to 24 weeks) and long terms (up to about 1 year). However, it's worth noting that while Donepezil reduces caregiver burden and may improve patients' abilities to perform complex tasks, there's no conclusive evidence regarding its positive effect on patients' quality of life (Dooley & Lamb, 2000). Donepezil's efficacy is not only limited to the general population but also extends to specific ethnic groups, such as its proven effectiveness and safety in Chinese Alzheimer's disease patients, indicating potential benefits on Alzheimer's disease biomarkers like hippocampal atrophy, Aβ, and tau (Zhang & Gordon, 2018).

Therapeutic Use and Safety

Donepezil's absorption profile and its relationship with dose and pharmacodynamic effects are well-characterized, showcasing a linear relationship within a specific range. Despite being extensively bound to plasma proteins, Donepezil maintains a low profile of drug interactions, making it a safe option for patients with mild-to-moderate hepatic and renal diseases. Side effects are generally mild and transient, primarily stemming from its cholinomimetic mechanism of action (Seltzer, 2005).

Neuroenhancement and Potential Applications

While primarily known for its role in Alzheimer's disease, Donepezil has also been explored for neuroenhancement in healthy individuals. However, the potential of drugs like Donepezil for neuroenhancement exceeds their actual effects, as demonstrated in randomized controlled trials. While some studies report improvements in certain cognitive functions with Donepezil, these findings are not consistent across all cognitive domains, and some studies even report transient negative effects. Thus, while Donepezil and similar drugs show some promise for neuroenhancement, more exhaustive research is necessary to fully understand their potential and implications in this area (Repantis, Laisney, & Heuser, 2010).

Safety And Hazards

Safety measures for handling 5-O-Desmethyl Donepezil include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The therapeutic response rate of patients to Donepezil varies from 20 to 60%, which could partly be explained by genetic factors . Therefore, future research could focus on identifying Single Nucleotide Polymorphisms (SNPs) associated with the pharmacokinetics, pharmacodynamics, and safety of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMISVLYMKJMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467680
Record name 5-O-Desmethyl Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Desmethyl Donepezil

CAS RN

120013-57-2
Record name 5-O-Desmethyl donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120013-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-o-Desmethyl donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Desmethyl Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-DESMETHYL DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
T Barth, R Conti, MT Pupo, LT Okano… - Analytical and …, 2012 - Springer
An high performance liquid chromatography (HPLC) method for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl …
Number of citations: 19 link.springer.com
BN Patel, N Sharma, M Sanyal, PS Shrivastav - Analytica chimica acta, 2008 - Elsevier
… Also, the possible interference due to another identical metabolite of D, 5-O-desmethyl donepezil (5-ODD) was checked during cross-specificity experiment. …
Number of citations: 41 www.sciencedirect.com
F Groppa, A Coin, G De Rosa, S Granziera… - Therapeutic Drug …, 2016 - journals.lww.com
… The drug is metabolized to 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) by the hepatic cytochromes CYP2D6 and CYP3A4. Clinical …
Number of citations: 1 journals.lww.com
CB Lee, JS Min, SU Chae, HM Kim, JH Jang… - … of Pharmaceutical and …, 2020 - Elsevier
… 5-O-desmethyl donepezil, which has the same MS/MS transition at m/z 366.1 > 91.05 [11]. To separate 6-O-desmethyl donepezil and 5-O-desmethyl donepezil … 5-O-desmethyl donepezil…
Number of citations: 6 www.sciencedirect.com
J Zhao, T Ren, M Yang, Y Zhang, Q Wang, Z Zuo - Xenobiotica, 2020 - Taylor & Francis
… DPZ is primarily demethylated by cytochrome P450 enzymes (2D6 and 3A4) to 6-O-desmethyl donepezil (6-DDPZ) and 5-O-desmethyl donepezil (5-DDPZ), and then undergoes phase …
Number of citations: 4 www.tandfonline.com
N Tsuno - Expert review of neurotherapeutics, 2009 - Taylor & Francis
… Most of the metabolites are found in urine (eg, 5-O-desmethyl donepezil, 6-O-desmethyl donepezil and donepezil-cis-N-oxide). Approximately 11–17% are excreted unchanged in urine …
Number of citations: 103 www.tandfonline.com
M Shigeta, A Homma - CNS Drug Reviews, 2001 - Wiley Online Library
… parent drug; donepezil-cis-N-oxide; 5-O-desmethyl donepezil; and the glucuronide conjugate of 5-O-desmethyl donepezil. While various unidentified metabolites were present, more of …
Number of citations: 98 onlinelibrary.wiley.com
J Lu, L Wan, Y Zhong, Q Yu, Y Han, P Chen… - Journal of …, 2015 - Elsevier
… Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies …
Number of citations: 23 www.sciencedirect.com
A Coin, MV Pamio, C Alexopoulos, S Granziera… - European journal of …, 2016 - Springer
… to the production of three main metabolites: 6-O-desmethyl-donepezil (6DD) and donepezil-N-oxide (DNox), which are pharmacologically active [3, 4], and 5-O-desmethyl-donepezil (…
Number of citations: 26 link.springer.com
J Hatazawa - 2017 - pdfs.semanticscholar.org
… 3-dihydro-1H-inden-1-1-(5-Odesmethyl donepezil), was synthesized by NARD Institute Ltd. (… Then, 11C-methyl triflate reacted with the precursor of 11C-DNP (5-O-desmethyl donepezil); …
Number of citations: 6 pdfs.semanticscholar.org

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